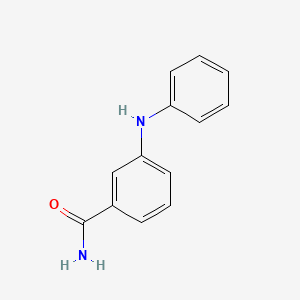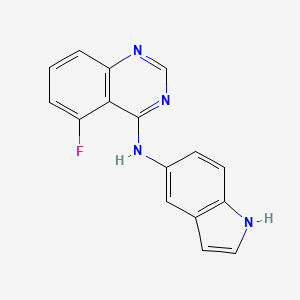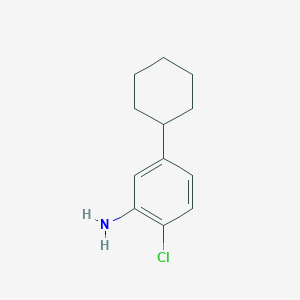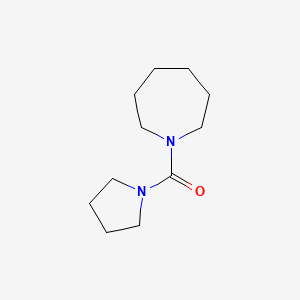
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone, also known as BDFM, is an organic compound that has been the subject of scientific research due to its potential applications in various fields. BDFM is a thiazinanone derivative that exhibits interesting biological properties, making it a promising candidate for drug development.
Mechanism of Action
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This activation leads to the cleavage of various proteins, ultimately resulting in cell death. (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been shown to inhibit the growth of fungi by disrupting the cell wall and membrane.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone in lab experiments is its ability to selectively target cancer cells, while leaving normal cells relatively unharmed. This selectivity makes (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone a potential candidate for the development of new anticancer drugs. However, one limitation of using (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone. One possible direction is to investigate the use of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone in combination with other anticancer drugs to enhance its efficacy. Another direction is to explore the potential of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone as an antifungal agent in the treatment of fungal infections. Additionally, further research is needed to optimize the synthesis of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone and improve its solubility for in vivo applications.
Synthesis Methods
The synthesis of (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone can be achieved through several methods, including the reaction of 4-bromo-2,6-difluoroaniline with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-bromo-2,6-difluoroaniline with thiosemicarbazide, followed by oxidation with hydrogen peroxide.
Scientific Research Applications
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been studied for its potential applications in various fields of science. In the field of medicine, (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. (4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been shown to have antifungal activity against various strains of fungi, making it a potential candidate for the development of new antifungal drugs.
properties
IUPAC Name |
(4-bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO3S/c12-7-5-8(13)10(9(14)6-7)11(16)15-1-3-19(17,18)4-2-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIFMGCVNMQJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=C(C=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-difluorophenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)




![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)

![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)



![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)